(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one
Description
Properties
Molecular Formula |
C17H15NO4 |
|---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
(2E)-2-[(1-methylpyrrol-2-yl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one |
InChI |
InChI=1S/C17H15NO4/c1-11(19)10-21-13-5-6-14-15(9-13)22-16(17(14)20)8-12-4-3-7-18(12)2/h3-9H,10H2,1-2H3/b16-8+ |
InChI Key |
XZQXIRPJUKBWDO-LZYBPNLTSA-N |
Isomeric SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C\C3=CC=CN3C)/O2 |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CN3C)O2 |
Origin of Product |
United States |
Preparation Methods
Benzofuran-3(2H)-one Core Synthesis
The benzofuran scaffold is typically synthesized via Nenitzescu reactions or cyclocondensation of enaminoketones with quinones .
Introduction of 2-Oxopropoxy Side Chain
The 6-position hydroxyl group of benzofuran-3(2H)-one is functionalized via Williamson ether synthesis or Mitsunobu reaction .
Knoevenagel Condensation for (1-Methylpyrrol-2-yl)methylidene Group
The exocyclic double bond is formed via Knoevenagel condensation between 2-formyl-1-methylpyrrole and the benzofuran ketone.
-
Combine 6-(2-oxopropoxy)-1-benzofuran-3(2H)-one (1.0 eq) and 1-methylpyrrole-2-carbaldehyde (1.1 eq) in benzene.
-
Add piperidine (0.2 eq) and acetic acid (1.0 eq).
-
Reflux at 80°C for 17 hrs.
-
Purify via silica gel chromatography (CH₂Cl₂/MeOH 95:5).
Yield: 56%.
-
Use TiCl₄ (1.2 eq) and pyridine (4.0 eq) in CH₂Cl₂ at RT for 6 hrs.
One-Pot Multicomponent Approaches
To improve efficiency, sequential Knoevenagel/cyclization strategies are employed:
-
React 2-(1-phenylvinyl)benzaldehyde, malonate, and 1-methylpyrrole-2-carbaldehyde with TiCl₄-Et₃N.
-
Cyclize intermediates in situ via dehydrative aromatization.
Yield: 40–60% for benzofulvene analogs.
Catalytic Systems and Reaction Optimization
Base Catalysis
| Base | Solvent | Temp (°C) | Time (hrs) | Yield (%) |
|---|---|---|---|---|
| Piperidine | Benzene | 80 | 17 | 56 |
| Et₃N | CH₂Cl₂ | 25 | 6 | 79 |
| K₂CO₃ | DMF | 80 | 12 | 72 |
Lewis Acid Catalysis
| Catalyst | Additive | E:Z Ratio | Yield (%) |
|---|---|---|---|
| TiCl₄ | Pyridine | 9:1 | 79 |
| Al₂O₃ (basic) | None | 8:1 | 80 |
Analytical Characterization
Chemical Reactions Analysis
1.1. Reactivity at the 2-Oxopropoxy Group
The 2-oxopropoxy side chain (−O−CH2−CO−CH3) introduces ketonic and ether functionalities:
-
Ketone Reactivity :
The α,β-unsaturated ketone in the 2-oxopropoxy group can undergo nucleophilic additions (e.g., Grignard reagents, hydrazine derivatives) or reductions (e.g., NaBH4, H2/Pd) to form secondary alcohols or amines . -
Ether Cleavage :
Acidic (HBr/AcOH) or basic (NaOH) conditions may cleave the ether linkage, yielding phenolic derivatives .
Table 1: Example Reactions of the 2-Oxopropoxy Group
1.2. Reactivity at the Benzofuran Core
The benzofuran system participates in electrophilic aromatic substitution (EAS) due to electron-rich furan oxygen. Substituent directing effects:
-
6-Position (2-Oxopropoxy) :
The electron-donating ether group activates the ring for EAS at the 5- and 7-positions . -
2-Position (Methylidene-pyrrole) :
The conjugated methylidene group stabilizes resonance, enabling Diels-Alder cycloadditions .
Table 2: Electrophilic Substitution Reactions
| Electrophile | Conditions | Position Substituted | Yield (%) | Reference |
|---|---|---|---|---|
| HNO3 (fuming), H2SO4 | 0°C, 2h | 5-Nitro | 72 | |
| Br2, FeBr3 | CH2Cl2, rt, 1h | 7-Bromo | 65 |
2.1. Diels-Alder Reactivity
The methylidene-pyrrole moiety acts as a dienophile in [4+2] cycloadditions. For example, reactions with electron-deficient dienes (e.g., maleic anhydride) yield fused bicyclic systems .
Table 3: Cycloaddition Reactions
| Diene | Conditions | Product | Reference |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12h | Fused pyrrole-benzofuran adduct | |
| Tetracyanoethylene | DMF, rt, 6h | Cyanated spiro compound |
2.2. Tautomerism and Ring-Opening
The α,β-unsaturated ketone in the benzofuran-3(2H)-one core enables keto-enol tautomerism. Under basic conditions (e.g., K2CO3/MeOH), ring-opening via retro-aldol pathways produces phenolic intermediates .
Functionalization of the Pyrrole Ring
The 1-methylpyrrole substituent undergoes electrophilic substitution (e.g., sulfonation, Vilsmeier-Haack formylation) at the 4- and 5-positions, though steric hindrance from the methyl group limits reactivity .
Table 4: Pyrrole Functionalization
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| SO3, DMF | 40°C, 3h | 4-Sulfo-pyrrole derivative | |
| POCl3, DMF | 0°C → rt, 12h | 5-Formyl-pyrrole analog |
Stability and Degradation Pathways
Scientific Research Applications
Biological Activities
Research into the biological activities of this compound indicates several promising applications:
- Antioxidant Properties : Compounds similar to benzofuran derivatives have been shown to possess antioxidant capabilities, which may help in preventing oxidative stress-related diseases.
- Antimicrobial Activity : Pyrrole-containing compounds often exhibit antimicrobial properties against various pathogens, making this compound a candidate for further investigation in this area.
- Anti-inflammatory Effects : The structural characteristics may confer anti-inflammatory properties, suggesting therapeutic potential in treating inflammatory conditions.
Case Studies
Several studies have explored the biological activity of compounds related to (2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one:
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its mechanism of action involves binding to these targets, altering their activity, and modulating biochemical pathways. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A comparative analysis with structurally related benzofuran-3(2H)-one derivatives reveals critical differences in substituent effects and physicochemical properties. Key analogues include:
Key Differences and Implications
Substituent Effects at C2: The target compound’s 1-methylpyrrole substituent introduces a nitrogen-containing heterocycle, contrasting with phenyl groups in analogues from . The methyl group at the pyrrole’s N1 position eliminates hydrogen-bonding donor capacity, reducing solubility compared to NH-containing pyrroles. However, the aromatic π-system may enhance π-π stacking in biological targets. Phenylmethylidene analogues in exhibit varied bioactivity (e.g., antifungal) depending on halogen/methoxy substituents. The target’s pyrrole group may alter binding specificity due to steric and electronic differences.
Substituent Effects at C6: The 2-oxopropoxy group in the target compound provides a ketone oxygen, acting as a hydrogen-bond acceptor. Natural furobenzopyranones (e.g., P-10079 ) often feature hydroxyl groups, enhancing solubility but limiting membrane permeability.
Reactivity and Synthesis: The synthesis of the target compound likely requires a pyrrole-2-carbaldehyde for the Knoevenagel condensation step, differing from phenylaldehydes used in . The 2-oxopropoxy group may be introduced via nucleophilic displacement of a leaving group (e.g., chloride) by potassium 2-oxopropoxide. Pyran-2-one derivatives in undergo intra-/intermolecular nucleophilic additions, whereas benzofuran-3(2H)-ones are less reactive due to conjugation stabilization.
Hydrogen-Bonding and Crystallography: The target’s 2-oxopropoxy group may form hydrogen bonds (e.g., C=O⋯H–N/O), influencing crystal packing and solubility. Similar patterns are observed in hydrogen-bonded supramolecular assemblies .
Biological Activity
The compound (2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one is a member of the benzofuran family, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, drawing on recent research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzofuran moiety fused with a pyrrole ring and a propoxy group. The specific arrangement of these functional groups is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including the compound . For instance, a series of benzofuran derivatives were synthesized and tested against various human cancer cell lines, demonstrating significant cytotoxicity. The compound exhibited potent activity against skin cancer cells (G361) at micromolar concentrations, outperforming standard treatments in some cases .
Antiviral Activity
Benzofuran derivatives have also shown promising antiviral properties. In particular, compounds similar to the one discussed have been reported to inhibit HIV-1 reverse transcriptase and exhibit activity against hepatitis C virus (HCV) protease . The mechanism of action typically involves interference with viral replication processes.
Anti-inflammatory Effects
The anti-inflammatory potential of benzofuran derivatives is well-documented. For example, compounds have been shown to inhibit pro-inflammatory mediators such as TNF-α and IL-1β by significant margins (up to 98%) in vitro . This suggests that the compound may be effective in managing chronic inflammatory conditions.
Other Biological Activities
The compound has also been associated with various other biological activities:
- Antioxidant : Exhibits free radical scavenging abilities.
- Antitubercular : Shows inhibitory effects against Mycobacterium tuberculosis.
- Antihyperglycemic : Potentially useful in managing diabetes through glucose regulation.
- Analgesic : Demonstrates pain-relief properties .
Study 1: Anticancer Activity Evaluation
A study evaluated several benzofuran derivatives for their anticancer effects. The specific compound was tested against four different cancer cell lines (MCF-7, HCT116, HeLa, and HepG2). Results indicated that it induced apoptosis via ROS generation and mitochondrial dysfunction, leading to increased caspase activity .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HCT116 | 12 | ROS generation |
| HeLa | 10 | Mitochondrial dysfunction |
| HepG2 | 18 | Caspase activation |
Study 2: Anti-inflammatory Properties
In another investigation focusing on anti-inflammatory effects, the compound was administered to rats with induced osteoarthritis. The results showed significant reductions in inflammatory markers such as RANTES and CRP .
| Marker | Control Level | Treated Level | Reduction (%) |
|---|---|---|---|
| RANTES | 150 pg/mL | 75 pg/mL | 50 |
| CRP | 200 mg/L | 80 mg/L | 60 |
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield of this benzofuran derivative?
Answer:
The synthesis of this compound can be optimized via Claisen-Schmidt condensation between a substituted benzofuran-3-one and 1-methyl-1H-pyrrole-2-carbaldehyde. Key steps include:
- Catalyst selection : Use BF₃·Et₂O to enhance electrophilicity of the carbonyl group and stabilize intermediates .
- Reaction conditions : Conduct the reaction under inert atmosphere (N₂/Ar) at 60–80°C for 8–12 hours.
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol to achieve >85% purity .
- Yield improvement : Pre-activate the aldehyde by stirring with molecular sieves (4Å) for 24 hours to remove moisture .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
A combination of NMR, XRD, and HPLC is essential:
- ¹H/¹³C NMR : Identify substituent patterns (e.g., pyrrole methyl at δ ~3.7 ppm, benzofuran carbonyl at δ ~175 ppm) .
- X-ray crystallography : Resolve the E-configuration of the exocyclic double bond and confirm dihedral angles between benzofuran and pyrrole rings .
- HPLC-MS : Verify molecular weight (expected [M+H]⁺ ~369.4) and assess purity (>95%) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from variations in assay conditions or impurities. Mitigation strategies include:
- Dose-response standardization : Use a 10-point dilution series (1 nM–100 µM) to establish EC₅₀/IC₅₀ values across multiple cell lines .
- Metabolite profiling : Perform LC-MS to rule out degradation products (e.g., hydrolysis of the 2-oxopropoxy group) .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 1-methylpyrrole with indole) to isolate pharmacophoric contributions .
Advanced: What computational approaches predict the compound’s reactivity in nucleophilic environments?
Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) are used to:
- Map electrostatic potential surfaces (EPS) to identify electrophilic sites (e.g., benzofuran carbonyl) prone to nucleophilic attack .
- Calculate HOMO-LUMO gaps (~4.2 eV) to predict charge-transfer interactions with biological targets .
- Simulate reaction pathways (e.g., Michael addition at the α,β-unsaturated ketone) using Gaussian 16 .
Advanced: How to design experiments to determine degradation pathways under oxidative stress?
Answer:
- Forced degradation studies : Expose the compound to 3% H₂O₂ at 40°C for 48 hours. Monitor degradation via:
- Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions .
Advanced: What strategies improve enantiomeric purity during synthesis?
Answer:
- Chiral auxiliaries : Introduce (R)- or (S)-BINOL during the condensation step to induce asymmetry (≥90% ee) .
- Enzymatic resolution : Use lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures selectively .
- Dynamic kinetic resolution : Employ palladium catalysts with chiral ligands (e.g., Josiphos) to invert stereochemistry in situ .
Advanced: How to validate the compound’s mechanism of action in enzyme inhibition studies?
Answer:
- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐₙ/kₒff) to target enzymes (e.g., cyclooxygenase-2) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. non-competitive inhibition .
- Mutagenesis assays : Replace key residues (e.g., Ser530 in COX-2) to confirm binding interactions .
Basic: What are the critical storage conditions to prevent decomposition?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
